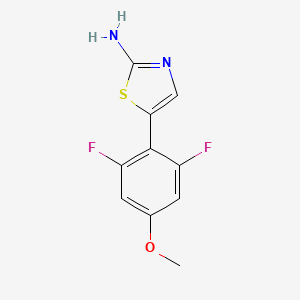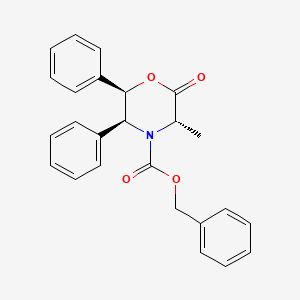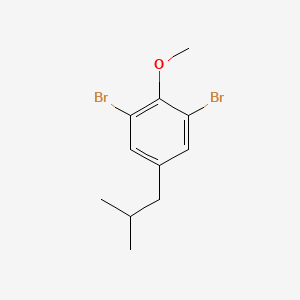
1,3-Dibromo-5-isobutyl-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-isobutyl-2-methoxybenzene: is an organic compound with the molecular formula C11H14Br2O It is a derivative of benzene, featuring two bromine atoms, an isobutyl group, and a methoxy group as substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-methoxybenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Friedel-Crafts Alkylation: This step introduces the isobutyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation: The isobutyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
科学的研究の応用
1,3-Dibromo-5-isobutyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The bromine atoms and methoxy group influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions. The isobutyl group can affect the compound’s solubility and interaction with other molecules.
類似化合物との比較
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.
1,3-Dibromo-5-methoxybenzene: Lacks the isobutyl group, only has methoxy and bromine substituents.
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: Similar but with an additional methoxymethoxy group.
Uniqueness: 1,3-Dibromo-5-isobutyl-2-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C11H14Br2O |
|---|---|
分子量 |
322.04 g/mol |
IUPAC名 |
1,3-dibromo-2-methoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-7H,4H2,1-3H3 |
InChIキー |
IXNSRDPHZPEHOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
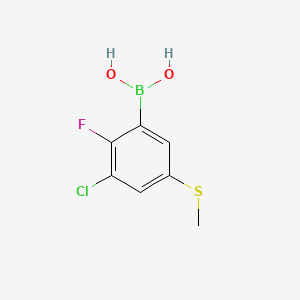
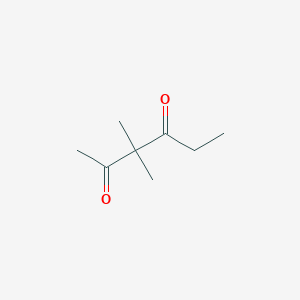
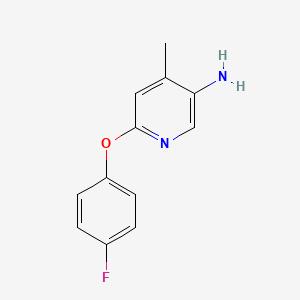

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
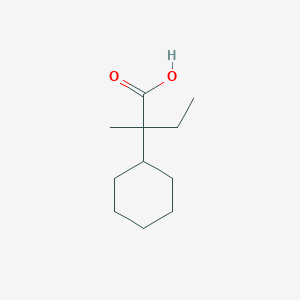
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
